Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate
Description
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate is a substituted benzoate ester featuring a nitro group at the 3-position and a cyanosulfanyl (-S-C≡N) group at the 4-position. The cyanosulfanyl group introduces unique electronic and steric effects, influencing reactivity, hydrogen bonding, and molecular packing in crystalline states .
Properties
Molecular Formula |
C10H8N2O4S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
ethyl 3-nitro-4-thiocyanatobenzoate |
InChI |
InChI=1S/C10H8N2O4S/c1-2-16-10(13)7-3-4-9(17-6-11)8(5-7)12(14)15/h3-5H,2H2,1H3 |
InChI Key |
FCCVBBIYRBGNKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, focusing on substituent groups and their implications:
Physical and Chemical Properties
- Solubility: Nitrobenzoates (e.g., Ethyl 3-nitrobenzoate) are insoluble in water but soluble in ethanol and ethyl acetate . Methylamino-substituted derivatives show enhanced solubility in polar solvents like DMSO .
Research Findings and Trends
- Electrophilic Substitution: The nitro group directs incoming nucleophiles to the para position, but steric effects from substituents (e.g., cyclohexylamino) can hinder reactivity .
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